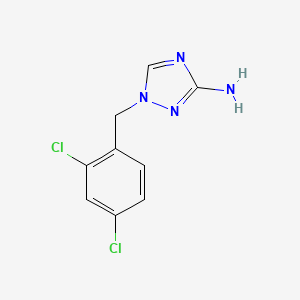

1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine

Description

Significance of the 1,2,4-Triazole (B32235) Core in Medicinal and Agrochemical Chemistry

The 1,2,4-triazole ring is a five-membered heterocyclic motif containing three nitrogen atoms that has emerged as a "privileged scaffold" in the fields of medicinal and agrochemical chemistry. Its importance stems from its unique physicochemical properties, including its aromatic nature, ability to participate in hydrogen bonding and dipole interactions, and metabolic stability. These characteristics allow 1,2,4-triazole derivatives to bind to a wide array of biological targets with high affinity and specificity.

In medicinal chemistry , the 1,2,4-triazole nucleus is a cornerstone of numerous therapeutic agents with a broad spectrum of activities. researchgate.net This includes antifungal drugs like fluconazole (B54011) and itraconazole, which function by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase, a key player in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov Beyond antifungals, the triazole core is integral to antiviral medications (e.g., ribavirin), anticancer agents (e.g., letrozole, anastrozole), anxiolytics (e.g., alprazolam), and antimigraine drugs (e.g., rizatriptan). The versatility of the triazole ring allows for the development of compounds with diverse pharmacological profiles, including antibacterial, anticonvulsant, anti-inflammatory, and antioxidant properties. researchgate.net

In agrochemical chemistry , 1,2,4-triazole derivatives are equally vital, primarily as fungicides. nih.gov Triazole fungicides are among the most widely used classes of crop protection agents, effectively controlling a wide range of plant pathogenic fungi. nih.gov Their mechanism of action in fungi is similar to that in medicinal applications—the inhibition of sterol biosynthesis. nih.gov Compounds like penconazole (B33189) and tebuconazole (B1682727) are systemic fungicides that protect crops such as grapes, fruits, and vegetables. nih.gov The structural diversity of triazole derivatives also extends their application to herbicides and plant growth regulators.

The widespread success of this heterocyclic system is attributable to its ability to serve as a stable scaffold for a variety of substituents, allowing chemists to fine-tune the biological activity, selectivity, and pharmacokinetic properties of the resulting molecules.

Overview of Research Trajectories for 1-(2,4-Dichlorobenzyl)-1H-1,2,4-Triazol-3-Amine and Related Structural Analogues

While specific, in-depth research focused exclusively on this compound is limited in publicly accessible literature, the research trajectory for this compound can be understood through the extensive investigation of its structural analogues. The core structure combines three key fragments: the 1,2,4-triazole ring, the 3-amino group, and the 1-(2,4-dichlorobenzyl) substituent. Research on related molecules indicates that each of these components plays a crucial role in determining biological activity.

Investigations into related compounds often focus on structure-activity relationships (SAR), exploring how different substituents on the benzyl (B1604629) ring and modifications to the triazole core impact efficacy. For instance, studies on bis-1,2,4-triazole derivatives have shown that compounds bearing a 3,4-dichlorobenzyl group exhibit potent antibacterial activity. nih.gov SAR analyses have suggested that di-halogenated benzyl groups are more effective at enhancing antibacterial and antifungal properties than mono-halogenated analogues. nih.gov

One study synthesized a series of novel 1,2,4-triazole triazene (B1217601) derivatives, including a complex molecule incorporating a S-(2,4-di-chlorobenzyl) group, which exhibited significant anti-cancer activity against bladder (J82) and prostate (DU145) cancer cell lines. researchgate.net This highlights the potential of the 2,4-dichlorobenzyl moiety in designing potent bioactive compounds.

The table below summarizes the observed biological activities of various structural analogues, providing insight into the potential areas of interest for this compound.

| Compound Class | Substitution Pattern | Observed Biological Activity |

| bis-1,2,4-triazole derivatives | 3,4-dichlorobenzyl group | Potent antibacterial activity against B. proteus nih.gov |

| 1,2,4-triazole-3-thiones | 3,4-dichlorobenzyl group | Intermediates in synthesis of bioactive molecules nih.gov |

| 1,2,4-triazole triazene derivatives | S-(2,4-dichlorobenzyl) group | Good anti-cancer activity against J82 and DU145 cells researchgate.net |

| 2-aryl-1,2,4-triazoles | 2,4-difluorophenyl group | Antifungal activity nih.gov |

The research on these analogues suggests that the 2,4-dichloro substitution pattern on the benzyl ring is a key feature for conferring potent biological activity, particularly in the realms of antimicrobial and anticancer research.

Historical Context of Triazole Derivatives in Biological Applications

The journey of triazole derivatives in biological applications began to gain momentum in the mid-20th century. The initial discovery of the antifungal properties of azole derivatives in the 1940s laid the groundwork for future developments. However, it was the introduction of ketoconazole (B1673606) in the early 1980s that marked a significant milestone, providing the first orally available treatment for systemic fungal infections.

This was followed by the development of the first-generation triazoles, fluconazole and itraconazole. These compounds offered a broader spectrum of activity and a significantly improved safety profile compared to their predecessors. Their success solidified the position of the 1,2,4-triazole scaffold as a premier structure in antifungal drug design.

The continued evolution of this class of compounds led to the creation of second-generation triazoles, such as voriconazole (B182144) and posaconazole. These agents were developed to overcome the limitations of earlier drugs, including resistance and a suboptimal spectrum of activity, showing greater potency against a wider range of fungal pathogens, including resistant strains of Candida and various Aspergillus species.

In parallel, the agrochemical industry also saw the rise of triazole-based fungicides, which became essential tools for crop protection worldwide. The development of these compounds transformed the management of fungal diseases in agriculture. The history of triazoles is a testament to the power of medicinal and synthetic chemistry to refine a core molecular structure to produce generations of increasingly effective agents for both human health and agriculture.

Scope and Research Objectives for the Compound Class

The primary research objective for the class of compounds represented by this compound is the discovery and development of novel therapeutic and agrochemical agents. Based on the established activities of its structural analogues, the scope of investigation for this specific compound and its derivatives would logically focus on several key areas:

Antimicrobial Drug Discovery: A primary goal is to synthesize and screen these compounds for potent antibacterial and antifungal activity. Research would aim to identify lead compounds with superior efficacy against drug-resistant pathogens, a growing global health concern.

Anticancer Agent Development: Given that analogues have shown promise, a significant objective is to evaluate their cytotoxic effects against a panel of human cancer cell lines. Research would focus on elucidating their mechanism of action and identifying compounds with high potency and selectivity for cancer cells.

Agrochemical Innovation: The development of new fungicides is a key objective. Research would involve testing the efficacy of these compounds against a wide range of plant pathogens to identify potential candidates for new crop protection products that are effective and environmentally sound.

Structure-Activity Relationship (SAR) Studies: A fundamental objective is to conduct detailed SAR studies to understand how the specific 2,4-dichloro substitution, compared to other substitution patterns, influences biological activity. This knowledge is crucial for the rational design of more potent and selective molecules.

The overarching goal is to leverage the proven potential of the 1,2,4-triazole scaffold, combined with the specific electronic and steric properties of the 2,4-dichlorobenzyl group, to address unmet needs in medicine and agriculture.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N4/c10-7-2-1-6(8(11)3-7)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBIHSCNRBKMNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CN2C=NC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001204819 | |

| Record name | 1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832740-96-2 | |

| Record name | 1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity Spectrum and Mechanistic Investigations of 1 2,4 Dichlorobenzyl 1h 1,2,4 Triazol 3 Amine and Analogues

Antimicrobial Activity Research

The 1,2,4-triazole (B32235) nucleus is a cornerstone in the design of numerous therapeutic agents, demonstrating a wide array of pharmacological effects, including antifungal and antibacterial activities. The introduction of a dichlorobenzyl moiety to this heterocyclic system has been a strategic approach to enhance its antimicrobial potency and spectrum.

Antifungal Efficacy Studies

Derivatives of 1,2,4-triazole are well-established as potent antifungal agents. The 2,4-dichlorobenzyl substitution has been shown to be a critical feature for enhancing the antifungal properties of these compounds against a range of fungal pathogens, from plant-infecting molds to human opportunistic yeasts.

Several studies have highlighted the effectiveness of 1,2,4-triazole derivatives bearing a dichlorobenzyl group against fungi that cause significant crop damage. For instance, novel 1,2,4-triazole derivatives have been synthesized and evaluated for their fungicidal activity against economically important plant pathogens.

Research has demonstrated that compounds structurally related to 1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine exhibit inhibitory activity against a variety of phytopathogenic fungi. One study on novel 1,2,4-triazole derivatives containing carboxamide fragments showed that many of these compounds had comparable or superior antifungal activities against Physalospora piricola when compared to the commercial fungicide mefentrifluconazole. mdpi.com Another investigation into quinazolin-containing 1,2,4-triazoles revealed remarkable fungicidal activity toward Gloeosporium fructigenum. nih.gov While direct data on the named compound is limited, the activity of its analogues suggests potential efficacy. For example, epoxiconazole (B1671545) and difenoconazole, which are triazole fungicides, have shown strong inhibitory effects on the mycelial growth of Fusarium oxysporum, with EC50 values of 0.047 μg/mL and 0.078 μg/mL, respectively. nih.gov

Table 1: In vitro Antifungal Activity against Phytopathogenic Fungi

| Compound/Analogue | Fungal Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Epoxiconazole | Fusarium oxysporum | EC50 | 0.047 µg/mL | nih.gov |

| Difenoconazole | Fusarium oxysporum | EC50 | 0.078 µg/mL | nih.gov |

| Quinazolin-triazole analogues (36h, 36g) | Gloeosporium fructigenum | Inhibition at 50 mg/mL | Comparable to hymexazol | nih.gov |

The antifungal activity of 1,2,4-triazole derivatives extends to human pathogenic fungi, where they have shown significant promise. The 2,4-dichlorobenzyl moiety is a common feature in several potent antifungal triazoles.

A study on a novel 1,2,4-triazole-indole hybrid molecule, (2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-ol), demonstrated a broad-spectrum of activity against various Candida species. nih.gov This compound was particularly effective against species with low susceptibility to fluconazole (B54011), such as Candida glabrata and Candida krusei. nih.gov For instance, the MIC90 values against C. glabrata and C. krusei were 0.25 µg/mL and 0.125 µg/mL, respectively, which were significantly lower than those of fluconazole. nih.gov Another study on novel 1,2,4-triazolium derivatives, including 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide, showed potent activity against Candida albicans with a MIC value in the range of 1.05 to 8.38 µM, which was stronger than fluconazole. sigmaaldrich.com Furthermore, research on Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol revealed strong antifungal effects against Microsporum gypseum, with some derivatives showing activity superior to the standard drug ketoconazole (B1673606). nih.gov

Table 2: In vitro Antifungal Activity against Human Pathogenic Fungi

| Compound/Analogue | Fungal Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| (2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-ol) | Candida glabrata | MIC90 | 0.25 µg/mL | nih.gov |

| (2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-ol) | Candida krusei | MIC90 | 0.125 µg/mL | nih.gov |

| (2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-ol) | Candida albicans | MIC90 | 0.5 µg/mL | nih.gov |

| 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | Candida albicans | MIC | 1.05 - 8.38 µM | sigmaaldrich.com |

| Schiff base derivatives of 1,2,4-triazole | Microsporum gypseum | Antifungal Activity | Superior or comparable to ketoconazole | nih.gov |

The primary mechanism by which 1,2,4-triazole antifungal agents exert their effect is through the disruption of the fungal cell membrane's integrity. This is achieved by inhibiting the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that is absent in mammalian cells. nih.govpatsnap.com

The key enzyme in the ergosterol biosynthesis pathway targeted by triazoles is lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme also known as CYP51. researchgate.netmdpi.com The nitrogen atom at the 4-position of the triazole ring binds to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. nih.govmdpi.com This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane, which disrupts its structure and function, ultimately leading to the inhibition of fungal growth. nih.govpatsnap.com

The aforementioned novel 1,2,4-triazole-indole hybrid molecule, for example, was identified as an inhibitor of ergosterol biosynthesis. nih.gov At a concentration as low as 4 ng/mL, it inhibited ergosterol production by 82% and induced the production of 14α-methyl sterols. nih.gov This potent inhibition of a crucial fungal enzyme underscores the therapeutic potential of 1,2,4-triazole derivatives containing the 2,4-dichlorobenzyl moiety.

Antibacterial Efficacy Studies

In addition to their well-documented antifungal properties, 1,2,4-triazole derivatives have also been investigated for their antibacterial activity against a range of pathogenic bacteria.

Research has shown that 1,2,4-triazole derivatives can exhibit a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.

A study on novel 1,2,4-triazolium derivatives, including 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 1.05 to 8.38 µM. sigmaaldrich.com These values indicated much stronger activity than the standard drug chloramphenicol. sigmaaldrich.com Another study on Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol showed that all synthesized compounds exhibited strong antibacterial activity against Staphylococcus aureus, with some being superior or comparable to the standard drug streptomycin. nih.gov Furthermore, a series of 1-(dihalobenzyl)-1,2,4-triazole-3-thiols and their derivatives were synthesized, with the 3,4-dichlorobenzyl triazole-3-thione showing the most potent bioactivity against most tested bacteria, including S. aureus, Bacillus subtilis, E. coli, and Pseudomonas aeruginosa. nih.gov

Table 3: In vitro Antibacterial Activity

| Compound/Analogue | Bacterial Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | Staphylococcus aureus | MIC | 1.05 - 8.38 µM | sigmaaldrich.com |

| 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | Escherichia coli | MIC | 1.05 - 8.38 µM | sigmaaldrich.com |

| Schiff base derivatives of 1,2,4-triazole | Staphylococcus aureus | Antibacterial Activity | Superior or comparable to streptomycin | nih.gov |

| 3,4-Dichlorobenzyl triazole-3-thione | S. aureus, B. subtilis, E. coli, P. aeruginosa | Antibacterial Activity | Potent bioactivity | nih.gov |

Investigation of Antibacterial Action Mechanisms

Derivatives of 1,2,4-triazole are recognized for their broad antibacterial properties. nih.gov While specific mechanistic studies on this compound are not extensively detailed, research on analogous structures provides insight into potential modes of action. Molecular docking studies on similar 1H-1,2,4-triazolyl derivatives suggest that a probable mechanism for their antibacterial effect involves the inhibition of crucial bacterial enzymes. nih.gov One such proposed target is the MurB enzyme (UDP-N-acetylenolpyruvoylglucosamine reductase), which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov Another potential mechanism, identified through studies on fluorobenzoylthiosemicarbazides and their cyclized 1,2,4-triazole analogues, is the allosteric inhibition of D-alanyl-D-alanine ligase, an enzyme vital for cell wall synthesis. mdpi.com The thiosemicarbazide (B42300) precursors often show greater potency than their cyclized triazole counterparts, indicating the importance of the core structure in exerting antibacterial effects. mdpi.com

Antiproliferative and Anticancer Research (Preclinical Focus)

The 1,2,4-triazole scaffold is a cornerstone in the development of novel anticancer agents, with numerous derivatives demonstrating significant cytotoxic and antitumor effects in preclinical settings. jocpr.comresearchgate.netnih.gov

In vitro Cytotoxicity Profiling in Cancer Cell Lines

Analogues of this compound have been evaluated against a wide array of human cancer cell lines, showing varied and often potent cytotoxic activity. For instance, a series of 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones, which feature a triazole core, were tested against MCF-7 (breast), HeLa (cervical), and A549 (lung) cancer cell lines. nih.gov In this series, a derivative with a 2,4-dichloro substitution on a phenyl ring showed notable activity against the HeLa cell line. nih.gov Similarly, other studies have confirmed the antiproliferative effects of different triazole derivatives against cell lines such as Hep-G2 (liver), HCT-116 (colon), HT-29 (colon), and MOLT-4 (leukemia). nih.govdntb.gov.uaresearchgate.netekb.egmdpi.com The cytotoxic potential is often influenced by the specific substitutions on the triazole and associated phenyl rings. nih.govmdpi.com

Table 1: In vitro Cytotoxicity of Selected 1,2,4-Triazole Analogues

| Compound Type | Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀) | Reference |

| 1,2,4-Triazole derivative with 2,4-di-Cl substitution | HeLa | < 12 µM | nih.gov |

| 1,2,4-Triazole derivative | A549, MCF-7 | Active | nih.gov |

| Indole (B1671886)–1,2,4–triazole hybrid | Hep-G2 | 55.40 µg/mL (for 2-fluoro substituted derivative) | nih.gov |

| Aminomethyl triazole derivative | HT-29 | IC₅₀ values < 10 µM | dntb.gov.ua |

| Schiff base of 3-amino-1,2,4-triazole | HEPG2, HCT-116, MCF-7 | Effective anticancer activity | ekb.eg |

| Indole/1,2,4-triazole hybrid | 60 cancer cell lines | GI₅₀ values 1.85 to 5.76 µM (for compound 7h) | researchgate.net |

In vivo Antitumor Efficacy in Preclinical Animal Models

The anticancer potential of novel 1,2,4-triazole derivatives has been substantiated in in vivo animal models. Studies utilizing Ehrlich Ascites Carcinoma (EAC) bearing Swiss albino mice have demonstrated the antitumor activity of these compounds. jocpr.comresearchgate.net In these models, the administration of triazole derivatives led to a significant increase in the mean survival time of the tumor-bearing mice compared to untreated controls. researchgate.net Furthermore, these compounds were able to reverse the hematological abnormalities typically associated with tumor growth, bringing parameters such as hemoglobin levels, red blood cell counts, and white blood cell counts closer to normal. researchgate.net The treatment also resulted in a reduction in the rate of body weight gain, which is associated with tumor proliferation in the EAC model. jocpr.comresearchgate.net

Cellular and Molecular Mechanisms of Antiproliferative Action

Research into the molecular mechanisms underlying the anticancer effects of 1,2,4-triazole analogues points towards the induction of apoptosis as a primary mode of action. ekb.egnih.gov

Apoptosis Induction and Caspase Activation: Certain 1,2,3-triazole/1,2,4-oxadiazole hybrids, which are structurally related, have been shown to promote apoptosis by activating key executioner enzymes like caspase-3 and initiator caspase-8. nih.gov The induction of apoptosis is a critical mechanism for eliminating cancerous cells.

Bcl-2 Family Modulation: The apoptotic activity is often mediated through the modulation of the Bcl-2 family of proteins. ekb.egnih.gov Studies have shown that active triazole compounds can up-regulate the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2. ekb.egnih.gov The resulting increase in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway. ekb.eg

Kinase Inhibition: The antiproliferative effects of some triazole derivatives are linked to their ability to inhibit protein tyrosine kinases, which are crucial for cancer cell signaling. nih.gov Hybrids containing the triazole scaffold have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in cancer therapy. nih.gov

DNA Damage: Evidence also suggests that some triazole compounds can induce apoptosis through DNA damage, as indicated by DNA fragmentation assays. researchgate.net Agarose gel electrophoresis of DNA from cancer cells treated with these compounds shows a characteristic laddering pattern, signifying programmed cell death. researchgate.net

Other Emerging Biological Activities

Beyond their antimicrobial and anticancer properties, 1,2,4-triazole derivatives have been investigated for their ability to modulate the activity of various enzymes, indicating a broader therapeutic potential. researchgate.netisp.edu.pk

Enzyme Inhibition Studies

P2X7 Receptors: Analogues of this compound have been identified as antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and pain. nih.govnih.gov Specifically, a compound with a very similar structure, 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine, was synthesized and shown to be a P2X7 antagonist. nih.gov The P2X7 receptor is a significant target for the development of treatments for chronic inflammatory diseases. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in cosmetics and for treating hyperpigmentation disorders. nih.gov Various 1,2,4-triazole derivatives have been synthesized and evaluated as tyrosinase inhibitors. mdpi.comdntb.gov.uaresearchgate.net Interestingly, one study on novel 1,2,4-triazole tethered β-hydroxy sulfides found that the introduction of chloro and bromo halogens at the 2- and 4-positions of the phenyl ring attached to the triazole core actually diminished the inhibitory effect against bacterial tyrosinase. londonmet.ac.uk This suggests that the specific substitution pattern on the dichlorobenzyl group is a critical determinant of tyrosinase inhibitory activity. londonmet.ac.uk

Table 2: Enzyme Inhibition Profile of Selected 1,2,4-Triazole Analogues

| Enzyme Target | Compound Class/Analogue | Finding | Reference |

| P2X7 Receptor | 1-(2,3-dichlorophenyl)-1H-1,2,4-triazol-5-amine derivative | Identified as a P2X7 antagonist | nih.gov |

| Tyrosinase | 1,2,4-Triazole with 2,4-dihalo phenyl ring | Diminished inhibitory effect compared to other analogues | londonmet.ac.uk |

| Acetylcholinesterase (AChE) | Azinane-triazole derivatives | Potent inhibition observed | nih.gov |

| α-Glucosidase | Azinane-triazole derivatives | All tested compounds were active | nih.gov |

Plant Growth Regulatory Effects of this compound and Analogues

Research into the biological activities of this compound and its analogues has revealed a notable spectrum of effects on plant growth and development. While comprehensive studies on the specific named compound are limited in publicly available literature, the broader class of triazole compounds is well-established for its significant influence on plant physiology. These effects are primarily attributed to their mode of action, which involves the inhibition of gibberellin biosynthesis, leading to a variety of morphological and physiological changes in plants. researchgate.net

Triazole compounds, as a class, are recognized for their ability to modulate plant architecture. researchgate.net A common effect observed across various plant species is the inhibition of shoot elongation, resulting in more compact or dwarfed plants. researchgate.net This is a direct consequence of the reduced levels of active gibberellins, which are key hormones responsible for stem elongation. researchgate.net Conversely, many triazole derivatives have been shown to promote root growth, leading to an increased root-to-shoot ratio. researchgate.netcore.ac.uk This alteration in resource allocation can enhance a plant's ability to absorb water and nutrients, potentially improving its resilience to drought and other abiotic stresses. researchgate.net

The influence of triazole compounds extends to other hormonal pathways as well. Studies have indicated that the inhibition of gibberellin synthesis can lead to an increase in the levels of cytokinins and abscisic acid. researchgate.net Elevated cytokinin levels can promote cell division and delay senescence, while increased abscisic acid can play a role in stress tolerance. researchgate.net

A study on a structural analogue, 1-(3-Amino- researchgate.netresearchgate.netresearchgate.nettriazol-1-yl)-3,3-dimethyl-butan-2-one, provides specific insights into the potential plant growth regulatory activities of this class of compounds. In bioassays conducted on soybean (He Feng-50), this compound demonstrated a pronounced ability to induce lateral root formation and enhance primary root elongation at a concentration of 0.27 mmol/L (50 ppm). researchgate.net Such findings highlight the potential for these compounds to be utilized in agricultural applications to improve root system architecture and, consequently, plant vigor and stress tolerance. researchgate.net

The following table summarizes the observed effects of the analogue 1-(3-Amino- researchgate.netresearchgate.netresearchgate.nettriazol-1-yl)-3,3-dimethyl-butan-2-one on soybean root growth.

Table 1: Effects of 1-(3-Amino- researchgate.netresearchgate.netresearchgate.nettriazol-1-yl)-3,3-dimethyl-butan-2-one on Soybean Root Growth

| Plant Species | Compound Concentration | Observed Effects |

|---|

Furthermore, some 1,2,4-triazole derivatives have been investigated for their herbicidal activities. researchgate.netresearchgate.net This suggests that while some analogues can promote desirable growth characteristics in crops at specific concentrations, others may exhibit inhibitory or phytotoxic effects at higher concentrations or on different plant species. The specific substitutions on the triazole and benzyl (B1604629) rings play a crucial role in determining the nature and potency of the plant growth regulatory effects.

Structure Activity Relationship Sar Analysis and Rational Compound Design

Correlating Structural Modulations with Biological Potency

The biological profile of 1,2,4-triazole (B32235) derivatives can be finely tuned by altering the substituents at three main positions: the N1-benzyl group, the C3-amino group, and the triazole ring itself. Understanding the impact of these modifications is essential for optimizing potency.

The N1-substituent plays a crucial role in defining the pharmacological activity of 1,2,4-triazole compounds. The presence of a benzyl (B1604629) group is a common feature in many active derivatives, and its substitution pattern significantly modulates efficacy. Specifically, the 2,4-dichlorobenzyl moiety is a key pharmacophoric feature that often enhances biological activity.

Research has consistently shown that di-halogenated benzyl groups contribute more effectively to antibacterial and antifungal efficacy compared to their mono-halogenated or unsubstituted counterparts. nih.gov For instance, in a series of bis-1,2,4-triazole derivatives, a compound featuring a 3,4-dichlorobenzyl group demonstrated more potent antibacterial activity against B. proteus (MIC: 0.5 μg/mL) than standard drugs like norfloxacin (B1679917) and chloramphenicol. nih.gov Similarly, a novel indole-1,2,4-triazole hybrid containing a 3,4-dichlorophenyl moiety displayed excellent anticancer activity against the Hep-G2 liver cancer cell line. researchgate.net

The position and nature of the halogen atoms on the benzyl ring are critical. The 2,4-dichloro substitution pattern is frequently employed in the design of potent agents, including antifungal drugs where a 2,4-difluorophenyl group is a common feature in highly active molecules. nih.gov This suggests that the electronic withdrawing nature and the steric bulk of the halogens at these specific positions are important for optimal interaction with the target receptor or enzyme.

| Compound | R1 (Benzyl Substitution) | Biological Activity | Potency (Example) | Reference |

|---|---|---|---|---|

| Analog A | 3,4-dichloro | Antibacterial (B. proteus) | MIC: 0.5 μg/mL | nih.gov |

| Analog B | 2,4-difluoro | Antifungal (C. albicans) | MIC: 0.25–1 μg/mL | nih.gov |

| Analog C | Monohalo-benzyl | Antibacterial/Antifungal | Less potent than di-halo analogs | nih.gov |

| Analog D | Unsubstituted Phenyl | Anticancer | Less potent than substituted analogs | nih.gov |

Modifications to the 1,2,4-triazole ring and the C3-amino group provide another avenue for optimizing biological activity. The triazole ring itself can be substituted at the N4 or C5 positions, while the exocyclic amino group can be functionalized to form amides, Schiff bases, or other derivatives.

SAR studies on 4-amino-5-aryl-4H-1,2,4-triazole derivatives revealed that the nature of the substituent on the C5-phenyl ring significantly impacts antibacterial activity. mdpi.com Compounds with electron-withdrawing groups like 4-chloro, 4-bromo, or 4-trichloromethyl showed good to high activity. mdpi.com Furthermore, the amino group at the C3 or N4 position is a common site for modification. For example, converting the amino group into various amide derivatives by incorporating amino acid fragments has been shown to modulate antifungal activity. mdpi.com The choice of amino acid and its protecting group can have a substantial effect on potency. mdpi.com In one study, an L-alanine derivative (8d) showed the best antifungal activity among several analogs, while a D-configuration of an amino acid fragment was found to be more favorable in another pair of compounds. mdpi.com

These findings indicate that the C3-amino group is not merely a passive component but an active site for derivatization to enhance interactions with biological targets. The ability of the nitrogen atoms in the triazole ring and the amino group to act as hydrogen bond donors or acceptors is crucial for binding to receptors. pensoft.net

| Core Structure | Modification | Resulting Compound Type | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 5-Aryl-4H-1,2,4-triazole | Substitution on C5-Aryl ring (e.g., -Cl, -Br) | C5-Substituted Triazoles | Enhanced antibacterial activity | mdpi.com |

| 3-Amino-1,2,4-triazole | Amidation with Amino Acids (e.g., L-alanine) | Triazole-Amino Acid Conjugates | Modulated antifungal activity; potency depends on the amino acid | mdpi.com |

| 3-Amino-1,2,4-triazole | Formation of Schiff Bases | Triazole-Schiff Base Hybrids | Potent anticancer activity | nih.gov |

| 4-Amino-1,2,4-triazole | Substitution on N4-amino group | N4-Substituted Triazoles | Influences toxicity profile | mdpi.com |

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more pharmacophoric moieties to create a single hybrid compound with potentially enhanced activity, a broader spectrum of action, or a novel mechanism. nih.gov The 1,2,4-triazole scaffold is an excellent platform for this approach, serving as both a core structure and a versatile linker. researchgate.net

Various bioactive molecules have been successfully hybridized with the 1,2,4-triazole core. For example:

Indole (B1671886) Hybrids: Linking 1,2,4-triazole with indole moieties has produced dual inhibitors of tankyrase and PI3K with potent cytotoxic activity against cancer cell lines. mdpi.com The nature of the N-substitution on the triazole ring and the linker type were found to be critical for activity. mdpi.com

Quinolone Hybrids: Conjugates of 1,2,4-triazole and fluoroquinolones like ciprofloxacin (B1669076) have yielded compounds with potent antibacterial activity, particularly against resistant strains like MRSA. nih.gov

Natural Product Hybrids: The natural product eugenol (B1671780) has been modified to create 1,2,4-triazole derivatives that act as anti-cyclooxygenase (COX-2) and anticancer agents. researchgate.net

Mefenamic Acid Hybrids: Reacting 1,2,4-triazole derivatives with the anti-inflammatory drug mefenamic acid has led to the synthesis of novel compounds with significant cytotoxicity against lung and liver cancer cell lines. pensoft.net

Design Principles for Optimizing Lead Compounds within the 1,2,4-Triazole Framework

Based on extensive SAR studies of 1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine and related analogs, several key principles for rational drug design have emerged:

Exploitation of the N1-Benzyl Moiety: The di-halogenated benzyl group, particularly with a 2,4-substitution pattern, is a critical element for enhancing the potency of various biological activities, including antimicrobial and anticancer effects. This moiety should be considered a privileged substituent in lead optimization. nih.gov

Functionalization of the C3-Amino Group: The C3-amino group is a key handle for derivatization. Converting it into amides (e.g., with amino acids) or Schiff bases can significantly modulate the compound's activity and selectivity, allowing for fine-tuning of its pharmacological profile. mdpi.comnih.gov

Strategic Use of Molecular Hybridization: Combining the 1,2,4-triazole scaffold with other known pharmacophores (e.g., indoles, quinolones, other heterocycles) is a highly effective strategy for generating novel compounds with enhanced potency or dual-action mechanisms. nih.govmdpi.com The choice of linker and the attached pharmacophore should be guided by the intended biological target.

Leveraging the Triazole Core: The 1,2,4-triazole ring itself is more than a simple scaffold. Its unique electronic properties, stability, and capacity for hydrogen bonding are fundamental to its interaction with biological receptors. nih.govpensoft.net Maintaining this core while exploring peripheral substitutions is a central tenet of designing new drugs in this class.

By applying these principles, medicinal chemists can systematically modify the this compound structure to optimize lead compounds, paving the way for the development of new and effective therapeutic agents.

Computational Chemistry and Molecular Modeling in Triazole Research

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely employed in drug discovery to understand how a ligand, such as a triazole derivative, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations are crucial for predicting the binding modes of 1,2,4-triazole (B32235) derivatives within the active sites of biological receptors. The nitrogen atoms of the triazole ring are key features, often acting as hydrogen bond acceptors or donors, which allows them to form strong connections with amino acid residues in a receptor's binding pocket. pensoft.netpensoft.net The dichlorobenzyl group, characteristic of 1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine, typically engages in hydrophobic and van der Waals interactions, further anchoring the ligand within the target site. pensoft.net The ability of 1,2,4-triazole derivatives to participate in various non-covalent interactions, including hydrogen bonds and hydrophobic contacts, is fundamental to their diverse pharmacological activities. pensoft.netpensoft.net For instance, studies on similar triazole compounds have shown that dihalobenzyl groups can contribute to enhanced biological efficacy. nih.gov

Docking studies are instrumental in elucidating the specific characteristics of an enzyme's active site and quantifying the binding affinity between the ligand and the receptor. This affinity is often expressed as a binding energy score (in kcal/mol), where a lower value indicates a more stable and favorable interaction. pensoft.net By analyzing the docked pose, researchers can identify key amino acid residues that are critical for binding. For example, in studies of related compounds, interactions with specific histidine, phenylalanine, and valine residues have been identified as crucial for stabilizing the ligand-receptor complex. pensoft.net This information is vital for structure-activity relationship (SAR) studies, providing a rational basis for modifying the chemical structure to improve binding affinity and selectivity.

Table 1: Illustrative Molecular Docking Results for a Triazole Derivative This table presents hypothetical data to illustrate typical results from a molecular docking simulation.

| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Tyrosine Kinase | -8.5 | LYS-78, GLU-92 | Hydrogen Bond |

| VAL-65, ILE-140 | Hydrophobic | ||

| PHE-155 | π-π Stacking | ||

| Aldose Reductase | -7.9 | HIS-110, TRP-111 | Hydrogen Bond, π-π Stacking |

| VAL-47, LEU-300 | Hydrophobic |

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules like this compound. These calculations are fundamental to predicting a compound's intrinsic chemical behavior.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding electronic properties. irjweb.com The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. elixirpublishers.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. elixirpublishers.com A large energy gap suggests high stability and low reactivity, whereas a small energy gap implies the molecule is more reactive and less stable. irjweb.comelixirpublishers.com This analysis helps predict how the molecule will participate in chemical reactions and charge-transfer processes within a biological system. irjweb.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify a molecule's reactivity. researchgate.net

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com

Global Softness (S): The reciprocal of global hardness, softness indicates the ease with which a molecule's electron cloud can be polarized. researchgate.net

Electronegativity (χ): Represents the molecule's ability to attract electrons. researchgate.net

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. researchgate.net

These descriptors provide a quantitative framework for comparing the reactivity of different triazole derivatives and predicting their chemical behavior.

Table 2: Illustrative Quantum Chemical Properties for a Triazole Derivative This table presents hypothetical data calculated using Density Functional Theory (DFT) to illustrate typical electronic properties.

| Parameter | Symbol | Value |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.8 eV |

| Energy Gap | ΔE | 4.7 eV |

| Global Hardness | η | 2.35 |

| Global Softness | S | 0.43 |

| Electronegativity | χ | 4.15 |

| Electrophilicity Index | ω | 3.67 |

In Silico Predictive ADME Modeling (Theoretical Bioavailability and Drug-likeness Assessments)

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile must be evaluated. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) modeling predicts these properties computationally, saving significant time and resources in the drug discovery process. pensoft.netmdpi.com These models assess the "drug-likeness" of a molecule, or its potential to be an orally active drug in humans.

A widely used framework for evaluating drug-likeness is Lipinski's Rule of Five, which establishes criteria for molecular properties that influence a compound's absorption and distribution. pensoft.net Compounds that comply with these rules are more likely to have good oral bioavailability. Other important descriptors include the Topological Polar Surface Area (TPSA), which is a predictor of drug transport properties, and the number of rotatable bonds, which influences conformational flexibility and binding. nih.gov Predictive models can also estimate properties like human intestinal absorption (HIA) and potential to cross the blood-brain barrier. pensoft.netnih.gov Computational assessments for compounds like this compound are essential for identifying potential liabilities and guiding molecular optimization.

Table 3: Illustrative In Silico ADME and Drug-Likeness Profile This table presents a hypothetical ADME profile for this compound based on common predictive models.

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight (MW) | 243.1 g/mol | ≤ 500 | Yes |

| LogP (Octanol/Water Partition Coefficient) | 2.8 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Other Key Descriptors | |||

| Topological Polar Surface Area (TPSA) | 54.8 Ų | ||

| Number of Rotatable Bonds | 3 | ||

| Human Intestinal Absorption (HIA) | High |

Cheminformatics and Data Science Approaches for Library Design and Screening

In the realm of modern drug discovery, cheminformatics and data science have become indispensable tools for the rational design of compound libraries and for conducting large-scale virtual screening campaigns. These computational approaches allow for the efficient exploration of vast chemical spaces to identify novel molecules with desired biological activities. While comprehensive research specifically detailing the application of these methods to this compound is not extensively documented in publicly available literature, the principles and methodologies are well-established within the broader context of 1,2,4-triazole derivatives research. These approaches are pivotal in prioritizing synthetic efforts and accelerating the discovery of new therapeutic agents.

The core of library design often begins with a foundational scaffold, such as the 1,2,4-triazole core, which is known for its stability and versatile biological activities. pensoft.net For a specific molecule like this compound, cheminformatics techniques would be employed to generate a virtual library of analogs. This process typically involves enumerating a series of derivatives by systematically modifying specific substitution points on the parent molecule. The resulting virtual library can then be filtered based on a variety of calculated physicochemical properties to ensure drug-likeness.

One of the primary goals of library design is to maximize chemical diversity while maintaining desirable pharmacokinetic profiles. This is often achieved by applying filters such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Advanced data science techniques, including principal component analysis (PCA), can be utilized to visualize the chemical space occupied by the designed library and ensure broad coverage of diverse chemical features.

Virtual screening is another critical application of cheminformatics in triazole research. This can be broadly categorized into ligand-based and structure-based approaches. In ligand-based virtual screening, a known active molecule serves as a template to search for other compounds with similar properties. Pharmacophore modeling is a common technique where the essential three-dimensional arrangement of chemical features required for biological activity is defined and used as a query to screen large compound databases. nih.gov

Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the biological target, typically a protein. Molecular docking is a key technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. rsc.org This allows for the screening of large virtual libraries to identify compounds that are likely to bind to the target with high affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR) models are also frequently developed for 1,2,4-triazole derivatives. nih.gov These models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. Once a statistically robust QSAR model is developed, it can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs.

The integration of these cheminformatics and data science approaches creates a powerful workflow for the discovery of novel triazole-based compounds. Starting from a lead molecule, vast libraries of derivatives can be designed, filtered for drug-like properties, and screened virtually against biological targets to identify the most promising candidates for synthesis and experimental testing.

While specific data for this compound is limited, studies on analogous 1,2,4-triazole derivatives highlight the utility of these computational methods. For instance, research often involves the creation of virtual libraries based on a common triazole scaffold, followed by screening for various therapeutic targets, including enzymes and receptors.

The following tables represent illustrative examples of the types of data generated in such computational studies.

Table 1: Illustrative Virtual Library of this compound Derivatives and their Calculated Drug-like Properties

| Compound ID | R-Group Substitution (at amine) | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |

| V-Lib-001 | -H | 259.11 | 2.8 | 2 | 4 | 0 |

| V-Lib-002 | -CH3 | 273.14 | 3.1 | 1 | 4 | 0 |

| V-Lib-003 | -C2H5 | 287.17 | 3.4 | 1 | 4 | 0 |

| V-Lib-004 | -COCH3 | 301.14 | 2.5 | 1 | 5 | 0 |

| V-Lib-005 | -SO2CH3 | 337.20 | 2.1 | 1 | 6 | 0 |

This table is a hypothetical representation of a small, focused virtual library derived from the lead compound. The calculated properties are essential for initial filtering and prioritization.

Table 2: Hypothetical Results from a Virtual Screening Campaign Using a Pharmacophore Model Derived from a Known Active Triazole

| Hit ID | Compound Name | Fit Score | Predicted Activity (IC50, µM) |

| VS-Hit-01 | 1-(2,4-dichlorobenzyl)-N-methyl-1H-1,2,4-triazol-3-amine | 0.95 | 0.5 |

| VS-Hit-02 | 1-(2,4-dichlorobenzyl)-N-ethyl-1H-1,2,4-triazol-3-amine | 0.92 | 0.8 |

| VS-Hit-03 | N-acetyl-1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine | 0.88 | 1.2 |

| VS-Hit-04 | 1-(2,4-dichlorobenzyl)-N-(methylsulfonyl)-1H-1,2,4-triazol-3-amine | 0.85 | 1.5 |

This table illustrates the typical output of a virtual screening experiment, where compounds are ranked based on their fit to a pharmacophore model and their predicted biological activity.

These data-driven approaches are fundamental to modern medicinal chemistry, enabling the efficient design and screening of compound libraries to identify novel drug candidates. The application of these methods to specific molecules like this compound holds the potential to unlock new therapeutic opportunities.

Agricultural Science Applications of 1,2,4 Triazol 3 Amine Derivatives

Role as Fungicidal Agents in Crop Protection

For instance, a series of novel 1,2,4-triazole (B32235) derivatives containing an oxime ether and a phenoxy pyridinyl moiety demonstrated moderate to high fungicidal activities against a panel of eight phytopathogens. nih.gov In one study, a compound from this series, (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime, exhibited broad-spectrum antifungal activity with notable efficacy against S. sclerotiorum, P. infestans, R. solani, and B. cinerea. nih.gov Another derivative, (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime, showed exceptional activity against S. sclerotiorum, with an EC50 value comparable to the commercial fungicide difenoconazole. nih.gov

Furthermore, studies on 1-benzyl-4-(phenoxymethyl)-1,2,3-triazole derivatives have also shown potent antifungal activity against several human pathogenic fungi, which underscores the general potential of benzyl-substituted triazoles as antifungal agents. chemistryjournal.netchemistryjournal.net The fungicidal efficacy of these derivatives is often influenced by the nature and position of substituents on the aromatic rings.

Fungicidal Activity of Select 1,2,4-Triazole Derivatives

| Compound | Target Fungi | EC50 (mg/L) | Reference |

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | S. sclerotiorum | 1.59 | nih.gov |

| P. infestans | 0.46 | nih.gov | |

| R. solani | 0.27 | nih.gov | |

| B. cinerea | 11.39 | nih.gov | |

| (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime | S. sclerotiorum | 0.12 | nih.gov |

Applications as Herbicides and Insecticides

The 1,2,4-triazole nucleus is a key structural feature in various agrochemicals, including herbicides and insecticides. nih.gov While specific data on the herbicidal and insecticidal properties of 1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine are not documented in the available literature, the broader class of 3-amino-1,2,4-triazoles has known applications in this area. researchgate.net

For example, 3-amino-1,2,4-triazole itself is a well-known non-selective systemic herbicide. Its mode of action is believed to involve the inhibition of amino acid and purine (B94841) biosynthesis in plants. The introduction of various substituents onto the triazole ring or the amino group can modulate the herbicidal activity and selectivity.

In the realm of insecticides, various derivatives of 1,2,4-triazole have been synthesized and evaluated for their activity against a range of insect pests. researchgate.netresearchgate.net For instance, a study on novel 1,2,4-triazole derivatives containing an amidine moiety revealed that many of these compounds exhibited good insecticidal activity against Aphis gossypii. researchgate.net The structure-activity relationship analysis indicated that the nature of the alkyl group on the 1,2,4-triazole skeleton significantly influenced the insecticidal efficacy. researchgate.net Another study reported that certain synthesized 1,2,4-triazole derivatives showed insecticidal activity against Aphis rumicis. researchgate.net These findings suggest that the 1,2,4-triazole-3-amine scaffold can serve as a basis for the development of new insecticidal agents.

Utilization as Plant Growth Regulators

Certain 1,2,4-triazole derivatives have been found to exhibit plant growth regulatory effects. These compounds can influence various physiological processes in plants, such as root development, shoot elongation, and stress tolerance. While no specific plant growth regulatory data for this compound has been reported, research on a structurally analogous compound provides compelling evidence for the potential of this chemical class in plant growth regulation.

A study on the compound 1-(3-Amino- nih.govchemistryjournal.netscielo.org.mxtriazol-1-yl)-3,3-dimethyl-butan-2-one demonstrated excellent activity as a plant growth regulator. researchgate.net This compound was shown to induce lateral root formation and enhance primary root elongation in soybean at a concentration of 50 ppm. researchgate.net The ability to positively influence root architecture is a highly desirable trait in agriculture, as it can lead to improved nutrient and water uptake, and enhanced tolerance to abiotic stresses. researchgate.net The good water solubility of this compound also suggests a more environmentally friendly application profile. researchgate.net

Plant Growth Regulatory Effects of a 1-(3-Amino- nih.govchemistryjournal.netscielo.org.mxtriazol-1-yl) Derivative

| Compound | Plant Species | Concentration | Observed Effects | Reference |

| 1-(3-Amino- nih.govchemistryjournal.netscielo.org.mxtriazol-1-yl)-3,3-dimethyl-butan-2-one | Soybean (He Feng-50) | 50 ppm (0.27 mmol/L) | Inducement of lateral root formation, Enhancement of primary root elongation | researchgate.net |

The findings on this related compound suggest that the 1-(3-amino-1,2,4-triazol-1-yl) moiety is a key pharmacophore for plant growth regulatory activity. It is therefore plausible that other derivatives sharing this core structure, such as this compound, could exhibit similar biological effects, although this would require empirical validation.

Future Research Directions and Broader Academic Implications

Innovations in Green Chemistry and Sustainable Synthesis Methods for Triazoles

The synthesis of N-heterocycles, including 1,2,4-triazole (B32235) derivatives, is a central focus of modern organic chemistry. researchgate.net Historically, many synthetic routes involved harsh reaction conditions, hazardous solvents, and low atom economy. rsc.org The future of synthesizing compounds like 1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine is increasingly tied to the principles of green and sustainable chemistry. researchgate.netresearchgate.net

Key innovations in this area involve the use of alternative energy sources and environmentally benign reaction media. Microwave-assisted synthesis, for example, has emerged as a powerful tool, often leading to significantly reduced reaction times, higher yields, and minimized chemical waste compared to conventional heating methods. rsc.orgnih.gov One study highlighted the synthesis of 1,2,4-triazole derivatives in 30 minutes under microwave irradiation, a stark contrast to the 27 hours required by conventional heating. nih.gov Similarly, ultrasound-assisted synthesis offers another energy-efficient pathway, promoting reactions under milder conditions. researchgate.netmdpi.com

The choice of solvent is another critical aspect of green synthesis. The development of reactions in greener media such as water, ethanol, polyethylene (B3416737) glycol (PEG), or ionic liquids is a major area of research. rsc.org These approaches reduce reliance on volatile and toxic organic compounds, aligning with global sustainability goals. rsc.org For the synthesis of 1,4-disubstituted 1,2,3-triazoles, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is often performed in eco-friendly solvents, showcasing a sustainable pathway that could be adapted for 1,2,4-triazole synthesis. researchgate.netrsc.org The future synthesis of this compound would likely leverage these catalyst-based, microwave-assisted, or solvent-free methods to improve efficiency and environmental friendliness. researchgate.netresearchgate.net

| Synthesis Parameter | Conventional Methods | Green Chemistry Innovations | Advantages of Green Methods |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonication nih.govmdpi.com | Reduced reaction times, Lower energy consumption rsc.org |

| Solvents | Often relies on volatile organic compounds (VOCs) | Water, Ethanol, PEG, Ionic Liquids, Solvent-free rsc.org | Reduced toxicity and environmental impact, Improved safety researchgate.net |

| Reaction Time | Can be lengthy (e.g., 27 hours) nih.gov | Often significantly shorter (e.g., 15-30 minutes) nih.gov | Increased throughput, Higher efficiency |

| Catalysts | May use stoichiometric or hazardous reagents | Recyclable catalysts, Metal-free approaches researchgate.netmdpi.com | Reduced waste, Lower cost, Improved sustainability |

| Yield & Purity | Variable | Often high to excellent yields nih.govnih.gov | Better atom economy, Simpler purification |

Exploration of Novel Biological Targets and Therapeutic Areas

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including antifungal, antiviral, anticancer, and anticonvulsant properties. nih.govijpda.orglifechemicals.com Future research will undoubtedly focus on expanding the therapeutic utility of derivatives like this compound by exploring novel biological targets.

While traditional triazole antifungals target the ergosterol (B1671047) synthesis pathway, new research aims to identify compounds that can overcome growing drug resistance. chemijournal.comnih.gov This includes exploring novel fungal targets or developing compounds effective against resistant strains. nih.gov Beyond infectious diseases, 1,2,4-triazoles are being investigated for a multitude of other conditions. chemijournal.com Research has highlighted their potential as inhibitors of enzymes like phosphodiesterase 4 (PDE4), as cannabinoid CB1 receptor antagonists, and as agents targeting various protein kinases involved in cancer. nih.govbohrium.com

A particularly promising new area is the inhibition of ferroptosis, a form of regulated cell death dependent on iron. nih.gov Recently, 1,2,4-triazole derivatives were identified as potent ferroptosis inhibitors, suggesting a therapeutic potential for diseases like acute organ injury and neurodegenerative disorders. nih.gov The structure of this compound, with its halogenated aromatic ring, is a common feature in many bioactive molecules and could be optimized to interact with novel targets such as BRAF, EGFR, or tubulin in cancer cells. bohrium.comresearchgate.net The future involves screening libraries of such compounds against a wider range of biological targets to uncover new therapeutic applications. nih.gov

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Discovery

The discovery of new drugs is a time-consuming and expensive process. astrazeneca.com The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this field by accelerating the identification and optimization of new drug candidates. ijirt.orgmdpi.com For a compound like this compound, AI can be applied at multiple stages of the discovery pipeline.

ML algorithms, such as graph neural networks, can be trained on vast datasets of chemical structures and their associated biological activities. astrazeneca.com These models can then predict the properties of novel or untested compounds, including their potential efficacy, toxicity, and pharmacokinetic profiles (ADMET properties). astrazeneca.comnih.gov This allows researchers to perform large-scale in silico screening of virtual libraries containing thousands of triazole derivatives, prioritizing the most promising candidates for synthesis and laboratory testing. nih.govmdpi.com

Development of Structure-Based Design Strategies for Targeted Research

Structure-based drug design is a powerful methodology that relies on the three-dimensional structure of a biological target, such as an enzyme or receptor, to design potent and selective inhibitors. researchgate.net This approach is highly relevant for the targeted development of 1,2,4-triazole derivatives.

The process begins with determining the high-resolution structure of the target protein, often through X-ray crystallography, in complex with an initial inhibitor or ligand. nih.gov For instance, the crystal structure of an enzyme with a bound triazole inhibitor can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for its activity. nih.gov This structural information allows medicinal chemists to rationally design new analogs.

Computational tools like molecular docking are then used to simulate how newly designed compounds, such as derivatives of this compound, would fit into the active site of the target. mdpi.com This in silico approach helps predict binding affinity and orientation, guiding the synthetic efforts toward molecules with improved potency. nih.govresearchgate.net A successful example involved the design of triazole-based inhibitors for cruzipain, a key enzyme in the parasite that causes Chagas disease, where a virtual library of over 75,000 compounds was screened computationally to identify promising candidates for synthesis. nih.govmdpi.com This strategy minimizes trial-and-error synthesis and accelerates the development of compounds that are highly optimized for a specific biological target. researchgate.net

Potential for Applications in Materials Science and Coordination Chemistry

The utility of the 1,2,4-triazole ring extends beyond medicine into materials science and coordination chemistry. nih.govijpda.org The nitrogen atoms in the triazole ring act as excellent coordination sites for metal ions, making triazole derivatives valuable ligands for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comwikipedia.org

MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands. mdpi.com Their high porosity, large surface area, and tunable structures make them promising for a wide range of applications, including gas storage, separation, and catalysis. mdpi.com The 1,2,4-triazole moiety is a versatile building block for these materials, capable of forming robust frameworks with various transition metals like zinc, copper, and cobalt. mdpi.comfau.de

Q & A

Q. Table 1: Representative Synthesis Conditions

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMSO | Enhances cyclization efficiency |

| Reaction Time | 18 hours | Ensures complete conversion |

| Recrystallization Solvent | Water-ethanol (1:1) | Removes unreacted impurities |

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., triazole NH₂ at δ 5.8–6.2 ppm) and confirms substitution patterns on the dichlorobenzyl group .

- FT-IR : Identifies N-H stretching (3200–3400 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry, bond angles, and packing interactions. For example, triazole ring planarity and dichlorobenzyl dihedral angles (e.g., 75–85°) are critical for stability studies .

Advanced: How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations provide insights into:

- Electron Distribution : Mulliken population analysis identifies nucleophilic/electrophilic sites (e.g., triazole N3 as electron-rich for electrophilic substitution) .

- Reactivity Pathways : Transition state modeling predicts regioselectivity in cross-coupling reactions. For example, the dichlorobenzyl group directs electrophiles to the triazole’s C5 position .

- Software Tools : Gaussian or ORCA packages with B3LYP/6-311G++(d,p) basis sets are recommended for energy minimization and frontier molecular orbital (FMO) analysis .

Advanced: How can researchers resolve contradictory data in biological activity assays (e.g., antimicrobial efficacy)?

Methodological Answer:

Contradictions often arise from assay variability or compound stability. Mitigation strategies include:

- Dose-Response Curves : Establish EC₅₀ values across multiple replicates (e.g., MIC testing in triplicate against S. aureus and E. coli) .

- Control Experiments : Use positive controls (e.g., ciprofloxacin) and assess compound stability in assay media (e.g., pH 7.4 PBS) to rule out degradation .

- Metabolic Profiling : LC-MS/MS monitors in vitro metabolite formation, which may explain reduced activity due to hydrolysis of the triazole ring .

Basic: What safety protocols are critical during handling and waste disposal?

Methodological Answer:

- Handling : Use PPE (gloves, goggles) in fume hoods to avoid inhalation/contact. The compound’s chlorinated aromatic moiety may cause skin irritation .

- Waste Disposal : Segregate organic waste (e.g., DMSO solutions) and incinerate via licensed facilities. Aqueous washes require neutralization (pH 7) before disposal .

Advanced: How can factorial design optimize reaction parameters for scaled-up synthesis?

Methodological Answer:

A 2³ factorial design evaluates three factors (temperature, solvent volume, catalyst loading) to identify interactions:

- Variables :

- Temperature (80°C vs. 100°C)

- Solvent (DMSO vs. DMF)

- Catalyst (none vs. 5 mol% CuI)

- Outcome : Response surface methodology (RSM) maximizes yield while minimizing byproducts. For example, DMSO at 100°C with CuI increases yield by 22% compared to DMF .

Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition studies?

Methodological Answer:

- Kinetic Assays : Measure IC₅₀ values under varied substrate concentrations (e.g., Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition) .

- Docking Simulations : AutoDock Vina predicts binding poses with target enzymes (e.g., fungal CYP51), guided by SCXRD-derived geometries .

- Site-Directed Mutagenesis : Confirm critical residues (e.g., His259 in CYP51) through recombinant enzyme assays .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Light Sensitivity : Store at 4°C in amber vials; UV-Vis spectroscopy tracks degradation (λmax shifts indicate triazole ring oxidation) .

- Thermal Stability : TGA/DSC analysis shows decomposition onset at 150°C, necessitating room-temperature storage .

Advanced: How does the dichlorobenzyl substituent influence supramolecular interactions in crystal packing?

Methodological Answer:

SCXRD reveals:

- Halogen Bonding : Cl atoms form C-Cl⋯N interactions (3.0–3.2 Å) with adjacent triazole rings, stabilizing the lattice .

- π-Stacking : Benzyl groups align face-to-face (3.5 Å spacing), enhancing thermal stability .

Advanced: What in silico tools predict ADMET properties for preclinical profiling?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.